N-[5-[(2R)-2-methoxy-2-phenylacetyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide
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Overview
Description
N-[5-[(2R)-2-methoxy-2-phenylacetyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrazole core, a methoxy-phenylacetyl group, and a piperazinyl-benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2R)-2-methoxy-2-phenylacetyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide involves multiple steps. The key steps include the formation of the pyrrolo[3,4-c]pyrazole core, the introduction of the methoxy-phenylacetyl group, and the attachment of the piperazinyl-benzamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and advanced purification methods such as chromatography and crystallization can help achieve high-quality products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(2R)-2-methoxy-2-phenylacetyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[5-[(2R)-2-methoxy-2-phenylacetyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Medicine: It has potential as a therapeutic agent for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-[(2R)-2-methoxy-2-phenylacetyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-c]pyrazole derivatives and benzamide-based molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
N-[5-[(2R)-2-methoxy-2-phenylacetyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C26H34N6O3 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[5-[(2R)-2-methoxy-2-phenylacetyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide |
InChI |
InChI=1S/C26H34N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,21-24,28-29H,12-17H2,1-2H3,(H,27,33)/t21?,22?,23-,24?/m1/s1 |
InChI Key |
HUJJINRIYMTHMB-JKXZAXKXSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3C4CN(CC4NN3)C(=O)[C@@H](C5=CC=CC=C5)OC |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3C4CN(CC4NN3)C(=O)C(C5=CC=CC=C5)OC |
Origin of Product |
United States |
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